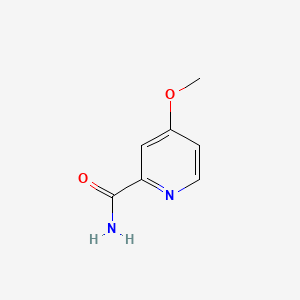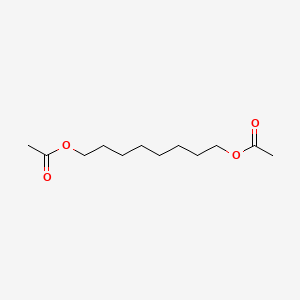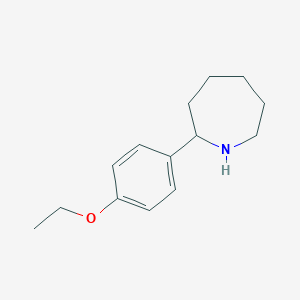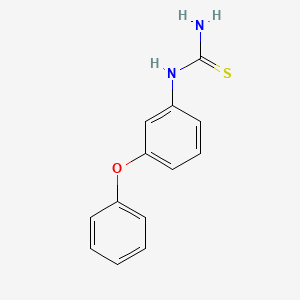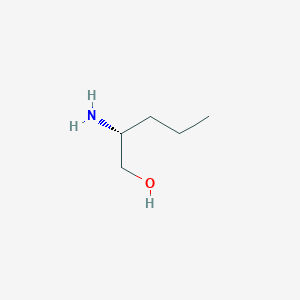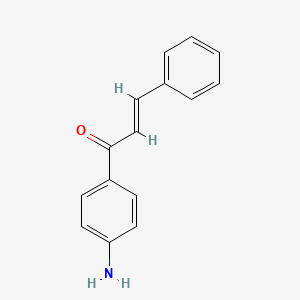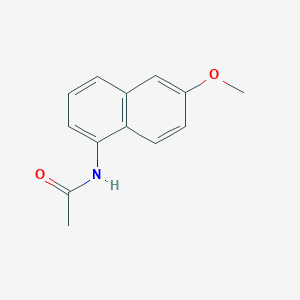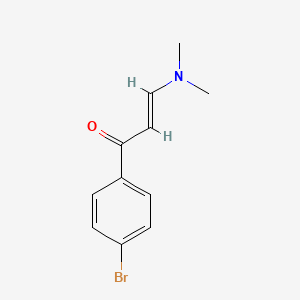
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 4-bromo-N,N-dimethyl-2-phenyl-2-propen-1-amine, is an organic compound with a broad range of applications in both scientific research and industrial processes. It is a colorless solid with a molecular weight of 285.26 g/mol, and is soluble in both organic solvents and water. This compound is widely used in the synthesis of drugs, dyes, and other compounds due to its unique ability to form strong covalent bonds with a variety of other molecules. In addition, 4-bromo-N,N-dimethyl-2-phenyl-2-propen-1-amine has been studied extensively in the scientific research community due to its potential applications in the development of novel therapeutic agents.
Applications De Recherche Scientifique
Molecular Structure and Interactions
The compound exhibits a planar molecular structure, engaging in intermolecular hydrogen bonding and C—H⋯π interactions, significant for its crystal formation and stability. The interaction between its 4-bromophenyl ring and the anthracene ring system, along with the formation of dimers and a zigzag network in the crystal structure, is of particular interest in material science and crystallography (Suwunwong et al., 2009).
Optical Properties and Solvatochromic Behavior
This compound has been studied for its optical properties, particularly its solvatochromic behavior, which refers to its ability to change color based on solvent polarity. This property is crucial in the development of dyes, sensors, and optical devices. It shows a red shift in absorption maximum and fluorescence emission maximum with increasing solvent polarity, indicating potential use in solvatochromic probes and understanding solvent-solute interactions (Khan et al., 2016).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties, which are essential for applications in photonics and optical communication. Studies reveal its potential in optical limiting, suggesting its utility in protecting sensitive optical components or human eyes from damage by intense light beams. It shows promise in the development of optical devices operating in the low power regime (Henari & Asiri, 2011).
Hydrogen Bond Acceptance Capacity
Its carbonyl units, influenced by the electron-donating effects of terminal dimethylamino groups, are highly receptive to forming hydrogen bonds. This property is significant in the formation of one- and two-dimensional H-bridged polymers, impacting the fields of supramolecular chemistry and material science (Pleier et al., 2003).
Spectroscopic and Quantum Chemistry Studies
Extensive spectroscopic and quantum chemistry analyses have been conducted on similar derivatives of this compound, offering insights into its structural, vibrational, and electronic properties. These studies are instrumental in understanding the chemical behavior and reactivity of such compounds, paving the way for their potential use in chemical sensors, molecular electronics, and pharmacology (Ramesh et al., 2020).
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLESKZUATMSD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
73387-60-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-dimethylaminopropenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

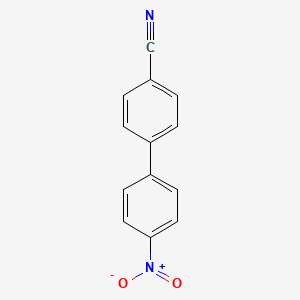
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
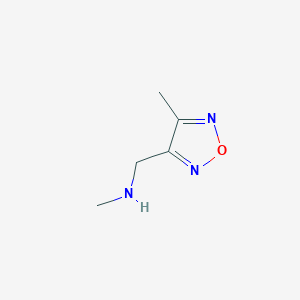

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
